trans-3-Amino-1-cbz-4-hydroxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

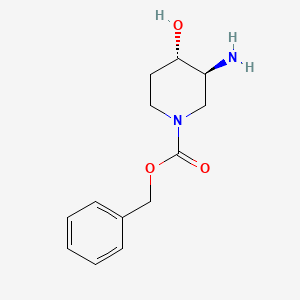

Trans-3-Amino-1-cbz-4-hydroxypiperidine is a useful research compound. Its molecular formula is C13H18N2O3 and its molecular weight is 250.298. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie pharmaceutique

“trans-3-Amino-1-cbz-4-hydroxypiperidine” est un fragment synthétique important pour la conception de médicaments . Il joue un rôle crucial dans l'industrie pharmaceutique . Ses dérivés sont présents dans plus de vingt classes de produits pharmaceutiques .

Conception de médicaments

Les composés contenant de la pipéridine, tels que “this compound”, représentent l'un des blocs médicinaux synthétiques les plus importants pour la construction de médicaments . Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne .

Évaluation biologique

Les applications pharmaceutiques des pipéridines synthétiques et naturelles ont été couvertes, ainsi que les dernières avancées scientifiques dans la découverte et l'évaluation biologique de médicaments potentiels contenant un fragment pipéridine .

Synthèse de dérivés de la pipéridine

La littérature scientifique actuelle résume les réactions intra- et intermoléculaires conduisant à la formation de divers dérivés de la pipéridine : pipéridines substituées, spiropipéridines, pipéridines condensées et pipéridinones .

Inhibiteur dual de la kinase du lymphome anaplasique (ALK) et de la kinase 1 de l'oncogène c-ros (ROS1)

Une série de dérivés de la 2-amino-4-(1-pipéridine) pyridine, en tant qu'inhibiteur dual de la kinase du lymphome anaplasique (ALK) et de la kinase 1 de l'oncogène c-ros (ROS1) résistant à la crizotinib en clinique, a été conçue .

Alcaloides

Les dérivés de la pipéridine sont également présents dans les alcaloïdes . Les alcaloïdes sont un groupe de composés chimiques naturels qui contiennent principalement des atomes d'azote basiques. Ce groupe comprend également certains composés apparentés avec des propriétés neutres et même faiblement acides.

Activité Biologique

trans-3-Amino-1-cbz-4-hydroxypiperidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following key features:

- Molecular Formula : C13H16N2O2

- Molecular Weight : 250.29 g/mol

- Functional Groups : An amino group, a hydroxyl group, and a carbobenzyloxy (Cbz) protecting group on a piperidine ring.

These structural characteristics allow for versatile manipulation in organic synthesis, making it a valuable intermediate in drug development.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

- GABAergic System : The compound is believed to enhance GABA receptor activity, which plays a crucial role in inhibitory neurotransmission. This interaction can lead to increased chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.

- Potential Antidepressant Effects : Similar piperidine derivatives have been explored for their antidepressant properties. The modulation of neurotransmitter systems involved in mood regulation suggests that this compound may exhibit similar effects.

- Antinociceptive Activity : Some studies indicate that compounds with similar structures can possess antinociceptive (pain-relieving) properties, suggesting potential applications in pain management.

Pharmacokinetics

The pharmacokinetic profile of this compound involves:

- Absorption : Likely occurs through the gastrointestinal tract.

- Distribution : The compound is expected to distribute widely across various tissues.

- Metabolism : Primarily metabolized in the liver.

- Excretion : Excreted via the kidneys.

Factors such as solubility and stability significantly influence its bioavailability.

Case Studies

- Study on GABA Receptor Modulation :

- Antidepressant Activity :

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| This compound | Potential antidepressant | Enhances GABAergic activity |

| 4-Amino-1-cbz-piperidine | Antinociceptive | Lacks hydroxyl group; used as an intermediate |

| Benzyl 4-amino-piperidine | Moderate GABA antagonist | Simpler structure; no carbobenzyloxy protection |

Propriétés

IUPAC Name |

benzyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBBZJXAWNVLSE-RYUDHWBXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]([C@H]1O)N)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.